6-Allylpyrazolo[1,5-a]pyrimidine-5,7-diol
CAS No.:
Cat. No.: VC13631518
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9N3O2 |
|---|---|
| Molecular Weight | 191.19 g/mol |
| IUPAC Name | 7-hydroxy-6-prop-2-enyl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
| Standard InChI | InChI=1S/C9H9N3O2/c1-2-3-6-8(13)11-7-4-5-10-12(7)9(6)14/h2,4-5,14H,1,3H2,(H,11,13) |
| Standard InChI Key | GXUKXSNPFRGADJ-UHFFFAOYSA-N |
| SMILES | C=CCC1=C(N2C(=CC=N2)NC1=O)O |
| Canonical SMILES | C=CCC1=C(N2C(=CC=N2)NC1=O)O |
Introduction
Structural and Molecular Characteristics
Core Architecture
The pyrazolo[1,5-a]pyrimidine scaffold consists of a fused pyrazole and pyrimidine ring system. Key structural features of 6-allylpyrazolo[1,5-a]pyrimidine-5,7-diol include:
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Position 6: Allyl group (–CH₂CH₂CH₂) introducing steric bulk and potential sites for further functionalization.
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Positions 5 and 7: Hydroxyl groups (–OH) enabling hydrogen bonding and participation in acid-base reactions.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₉H₉N₃O₂ | |
| Molecular weight | 191.19 g/mol | |
| Hydrogen bond donors | 2 (hydroxyl groups) | |
| Hydrogen bond acceptors | 4 (N and O atoms) | |
| Rotatable bonds | 2 (allyl group) |
Synthetic Pathways
General Pyrazolo[1,5-a]pyrimidine Synthesis
The core structure is typically synthesized via cyclocondensation of 5-aminopyrazoles with 1,3-diketones or β-ketoesters under acidic conditions . For 6-allyl derivatives, post-synthetic modifications are required:
Stepwise Functionalization
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Core Formation: React 5-aminopyrazole with ethyl acetoacetate in acetic acid/H₂SO₄ to yield 5,7-dihydroxypyrazolo[1,5-a]pyrimidine .
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Chlorination: Treat with POCl₃ to generate 5,7-dichloro intermediates .
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Allylation: Introduce allyl groups via Sonogashira or Suzuki-Miyaura coupling at position 6 .
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Hydroxylation: Hydrolyze chloro groups to hydroxyls using aqueous base .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclocondensation | H₂SO₄/AcOH, 80°C, 12 h | 87–95% |
| Chlorination | POCl₃, reflux, 6 h | 61% |
| Allylation | Allylboronic acid, Pd(PPh₃)₄ | 70–85% |
| Hydroxylation | NaOH/H₂O, RT, 2 h | 90% |
Physicochemical Properties
Solubility and Stability
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Solubility: Predominantly soluble in polar aprotic solvents (DMF, DMSO) due to hydroxyl groups; limited solubility in water .
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Stability: Susceptible to oxidation at the allyl group; store under inert atmosphere at –20°C .
Spectroscopic Data
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IR (KBr): ν ≈ 3450 cm⁻¹ (O–H stretch), 1600 cm⁻¹ (C=N), 1130 cm⁻¹ (C–O) .
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¹H NMR (DMSO-d₆): δ 5.8–6.0 (allyl protons), δ 8.2–8.5 (pyrimidine H), δ 11.3 (OH, exchangeable) .
| Target | Potential IC₅₀ (nM) | Mechanism |
|---|---|---|
| PI3Kδ | <50 (predicted) | ATP-competitive inhibition |
| CDK2 | 100–200 | Cell cycle regulation |
Antioxidant Activity
Analogous 5,7-dihydroxy derivatives demonstrate radical scavenging activity in DPPH assays (EC₅₀ ≈ 20–50 μM) . The allyl group’s electron-donating effects may augment antioxidant capacity.
Future Directions
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